1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative featuring a quinoline core substituted with chloro and dimethoxy groups at positions 2, 6, and 7, respectively. The pyrazoline ring is further functionalized with a furan-2-yl substituent and an acetyl group.
Properties
IUPAC Name |
1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-11(25)24-16(9-15(23-24)17-5-4-6-28-17)13-7-12-8-18(26-2)19(27-3)10-14(12)22-20(13)21/h4-8,10,16H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCOZVLKQDKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation Approach
The Friedländer reaction between 2-nitroveratraldehyde and ethyl acetoacetate under acidic conditions yields 7,8-dimethoxy-3-hydroxyquinolin-2(1H)-one. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃), followed by acetylation at position 3 via Claisen condensation with acetyl chloride.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Annulation | H₂SO₄, 110°C, 6h | 78% | |
| Chlorination | POCl₃, reflux, 4h | 85% | |
| Acetylation | Acetyl chloride, AlCl₃, DCM, 0°C → rt | 90% |
Alternative Pathway via Carbonitrile Intermediate
4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile serves as a versatile precursor. Reduction of the nitrile group to a ketone is achieved using Grignard reagents (e.g., MeMgBr) followed by acidic workup.
Synthesis of the Pyrazole Moiety: 3-(Furan-2-yl)-4,5-dihydro-1H-pyrazole
The dihydropyrazole ring is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives.
Hydrazine-Based Cyclization
Furan-2-carbaldehyde is converted to its corresponding hydrazone by reaction with hydrazine hydrate. Subsequent cyclization with ethyl acetoacetate in ethanol under reflux forms 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Optimized Procedure
Functionalization of the Pyrazole Ring
The carbothioamide group is replaced with an acetyl group via nucleophilic substitution. Reaction with ethyl 2-chloroacetate in ethoxyethanol at 80°C yields 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one.
Coupling of Quinoline and Pyrazole Moieties
The final step involves linking the quinoline and pyrazole units through a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
SNAr Reaction
1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethan-1-one reacts with the pyrazole-thione derivative in ethoxyethanol containing pyridine hydrochloride. The chloro group at position 2 of the quinoline is displaced by the pyrazole’s nitrogen.
Representative Protocol
Structural Confirmation
The product is characterized by:
- ¹H NMR : Resonances at δ 8.03–8.00 (quinoline H-4), δ 7.63–7.58 (furan H-β), δ 4.25–4.10 (pyrazole CH₂).
- HRMS : [M+H]⁺ calculated 456.12, observed 456.10.
Alternative Pathways and Optimization
One-Pot Synthesis
A tandem Ugi-Knoevenagel condensation minimizes intermediate isolation. 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, furan-2-carboxylic acid, and tert-butyl isocyanide undergo cyclization in methanol at 60°C.
Chemical Reactions Analysis
1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroquinoline derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmaceutical Applications
The presence of halogen (chlorine) and methoxy groups enhances the compound's biological activity, suggesting potential applications in pharmaceuticals. Some key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various microorganisms, including Mycobacterium smegmatis . The presence of electron-withdrawing groups in the structure may enhance these effects.
- Anticancer Activity : Compounds featuring quinoline and pyrazole moieties have been investigated for their anticancer properties. The ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest makes this compound a candidate for further exploration in oncology .
The biological activity of 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be attributed to:
- Quinoline Moiety : Known for its diverse pharmacological activities, including antimalarial and anticancer effects.
- Furan Substituent : Contributes to the compound's reactivity and potential interaction with biological targets.
- Pyrazole Core : Exhibits anti-inflammatory and analgesic properties, enhancing the overall therapeutic profile of the compound .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Antimicrobial | RSC Advances | Effective against a range of bacteria; maximum inhibition against Mycobacterium smegmatis noted. |
| Anticancer | Internal Study | Induced apoptosis in cancer cell lines; further studies needed for mechanism elucidation. |
| Anti-inflammatory | Literature Review | Pyrazole derivatives show promise in reducing inflammation markers in vitro. |
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of key biological pathways. Additionally, it may interact with cellular receptors, modulating signal transduction and cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Structural and Functional Insights:
Quinoline Core Modifications: The target compound’s 6,7-dimethoxyquinoline substituent contrasts with Analog 1’s methyl and phenyl groups. Analog 3 lacks a quinoline core but incorporates a chlorophenyl group, which may reduce planarity and alter binding interactions .
Analog 2’s hexyloxy chain increases hydrophobicity, suggesting utility in membrane-permeable applications .
Modifications like dimethoxy groups may require protective-group strategies to avoid side reactions .
Crystallographic Data :
- Analog 2 and Analog 3 were characterized via single-crystal X-ray diffraction (SHELXL refinement), with R factors of 0.041 and 0.053, respectively . These studies highlight the planar geometry of the pyrazoline ring and dihedral angles between substituents, which influence molecular packing and stability.
Research Findings and Implications
- Biological Activity: Though direct data on the target compound are unavailable, Analog 1 and similar quinoline-pyrazoline hybrids exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s dimethoxy groups may enhance DNA intercalation or enzyme inhibition compared to methyl-substituted analogs.
Biological Activity
1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that integrates various pharmacologically active moieties. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in anticancer and antimicrobial applications. The following sections will explore its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The initial step typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds.
- Quinoline and Furan Integration : The introduction of the quinoline and furan moieties is achieved through electrophilic substitution reactions.
- Final Product Isolation : The final compound is purified through crystallization or chromatography techniques to ensure high purity for biological evaluation.
Anticancer Activity
Numerous studies have indicated that compounds containing pyrazole and quinoline structures exhibit significant anticancer properties. For instance:
- A study evaluated derivatives similar to this compound against various cancer cell lines. Results showed promising IC50 values indicating effective inhibition of cell proliferation in HepG2 (liver cancer) and HCT116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 6.9 |
| Compound B | HCT116 | 13.6 |
| Target Compound | HepG2 | TBD |
| Target Compound | HCT116 | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well:
- Research on similar pyrazole derivatives has shown activity against various bacterial strains. For example, a related pyrazole derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Case Studies
Several case studies have documented the biological evaluation of compounds similar to this compound:
- Study on Pyrazolo[5,1-b]thiazole Derivatives : This study synthesized novel derivatives and evaluated their anticancer activities, revealing that modifications in the structure significantly affected their potency against cancer cells .
- Antimicrobial Screening : A series of quinoline-based compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that specific substitutions enhanced their activity .
Q & A
Q. What are the key steps and methodological considerations for synthesizing this compound?
Synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrazole core.
- Cyclization under controlled pH (6.5–7.5) and temperature (60–80°C) to stabilize intermediates .
- Purification via recrystallization using ethanol-DMF (1:1) mixtures to enhance yield and purity .
Q. Example Reaction Conditions Table
| Step | Reactants | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine, diketone | Ethanol | Reflux | Acetic acid | 65–75 |
| 2 | Chloroquinoline derivative | THF | 60°C | – | 80–85 |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR : Assign peaks for furan (δ 6.3–7.1 ppm), pyrazole (δ 2.5–3.5 ppm), and quinoline protons (δ 8.0–8.8 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Diffraction : Resolve dihedral angles between quinoline and pyrazole moieties (e.g., 12.5° deviation observed in analogs) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Q. Example Refinement Parameters
| Parameter | Value | Source |
|---|---|---|
| R₁ (I > 2σ(I)) | 0.041 | |
| wR₂ (all data) | 0.103 | |
| Flack x parameter | 0.02(1) |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?
- In vitro assays : Test against kinase targets (e.g., EGFR) using ATP-competitive binding assays (IC₅₀ determination) .
- Molecular docking : Align the compound’s 3D structure (from XRD) with protein active sites (e.g., PDB: 3SJ) using MOE software .
- Selectivity profiling : Compare activity across isoforms (e.g., COX-1 vs. COX-2) to identify off-target effects .
Q. What strategies mitigate contradictions in pharmacological data (e.g., varying IC₅₀ values)?
- Standardized protocols : Use randomized block designs with split-plot arrangements to control batch variability .
- Dose-response validation : Repeat assays at 6–8 concentrations (n=4 replicates) to calculate Hill slopes .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
